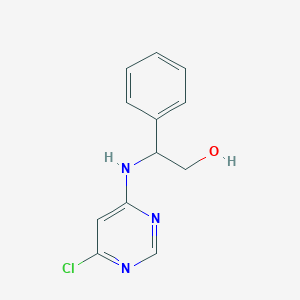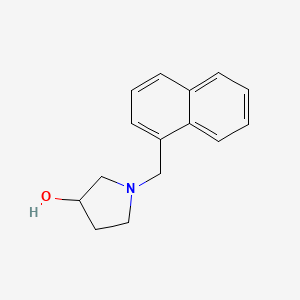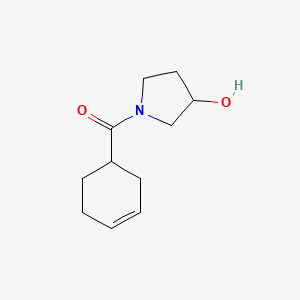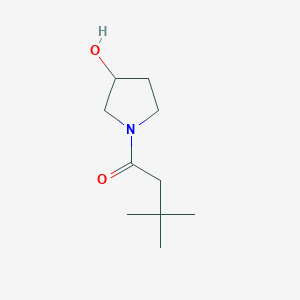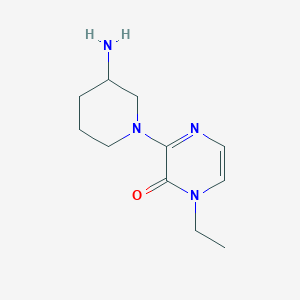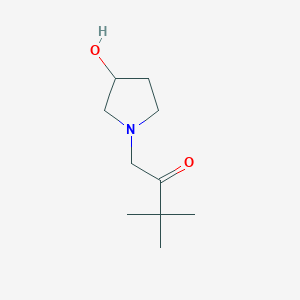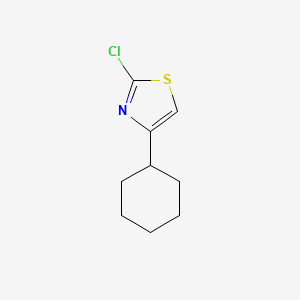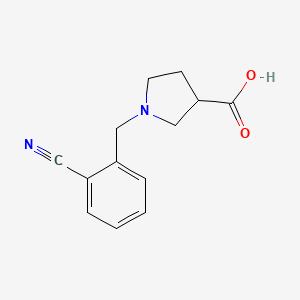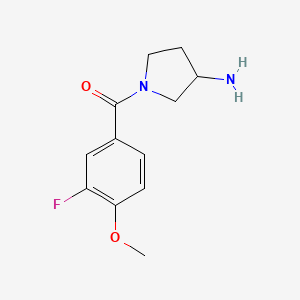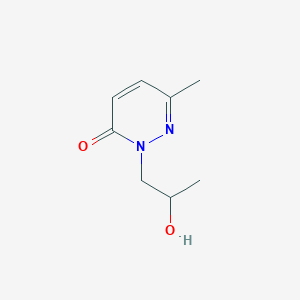
1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine
Overview
Description
1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine is a chemical compound with the molecular formula C10H16N4 . It’s often used in various scientific studies due to its diverse applications across multiple research fields.
Molecular Structure Analysis
The molecular structure of 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine consists of a piperazine ring attached to a pyrazole ring, which is further substituted with a cyclopropyl group .Physical And Chemical Properties Analysis
1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine has a molecular weight of 192.26 . Other physical and chemical properties are not specified in the search results.Scientific Research Applications
Synthesis of 1,3,5-Trisubstituted Pyrazoles
This compound is utilized in the synthesis of 1,3,5-trisubstituted pyrazoles, which are significant in medicinal chemistry. The process involves starting from α,β-unsaturated aldehydes/ketones and hydrazine, using catalysts under microwave irradiation and solvent-free conditions . These pyrazoles have a wide range of applications in chemistry, biology, and material sciences due to their complex and diverse nitroxides.
Antidiabetic Agents
“1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine” serves as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These compounds are selective and orally active dipeptidylpeptidase 4 inhibitors, which are used as antidiabetic agents .
Supramolecular Chemistry
In supramolecular chemistry, this compound aids in understanding the existence of planar stacking columns in supramolecular structures of pyrazoles. It helps assess how small structural changes can affect the supramolecular environment, which is crucial for the design of new materials and drugs .
Chemical Synthesis
In chemical synthesis, “1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine” is a valuable reagent for the construction of complex molecules. Its presence in a reaction can influence the formation of desired products, making it a key component in synthetic strategies .
Biological Activity Studies
This compound is involved in the study of biological activities and structure-activity relationships. It is used to understand the biological effects of pyrazole derivatives and to develop new compounds with potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes
Biochemical Pathways
Similar compounds have been used as intermediates in the synthesis of selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents . This suggests that 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine might also influence pathways related to glucose metabolism.
Action Environment
The action, efficacy, and stability of 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine can be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, and temperature . .
properties
IUPAC Name |
1-(5-cyclopropyl-1H-pyrazol-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-8(1)9-7-10(13-12-9)14-5-3-11-4-6-14/h7-8,11H,1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIZNDOIXVPSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Ethylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468624.png)

